molecular formula C12H16ClNO2 B596964 Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate CAS No. 100141-64-8

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

Cat. No.: B596964
CAS No.: 100141-64-8
M. Wt: 241.715
InChI Key: ADCRFCJDGHCMAB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is a chemical compound belonging to the pyridine family It is characterized by its unique structure, which includes a pyridine ring substituted with ethyl, chloro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate typically involves the reaction of 4-chloro-2,6-diethylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate: This compound has a similar structure but with methyl groups instead of ethyl groups.

    Ethyl 4-bromo-2,6-diethylpyridine-3-carboxylate: This compound features a bromo group instead of a chloro group.

    Ethyl 4-chloro-2,6-diethylpyridine-3-carboxamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-8-7-9(13)11(10(5-2)14-8)12(15)16-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCRFCJDGHCMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=N1)CC)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704577
Record name Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100141-64-8
Record name Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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